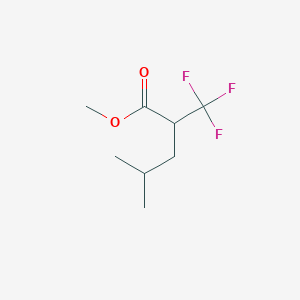

Methyl 4-methyl-2-(trifluoromethyl)pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-methyl-2-(trifluoromethyl)pentanoate” is a chemical compound with the molecular formula C8H13F3O2 and a molecular weight of 198.18 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

1. Anticancer Research

Methyl 4-methyl-2-(trifluoromethyl)pentanoate has been investigated in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have demonstrated significant cytotoxicity against various human tumor cell lines, making them potential candidates for anticancer drugs (Basu Baul et al., 2009).

2. Biofuel Research

This compound is also studied as a surrogate component for biodiesel. Research includes the investigation of ignition delays in various conditions, contributing to a better understanding of its combustion characteristics and potential as a biofuel (Weber et al., 2018).

3. Chemical Process Design

The chemical is used in the production of high purity Methyl valerate (VAME), a fragrance in beauty care products, soaps, and detergents. Studies on the process design for VAME production, such as using a reactive distillation column, highlight its industrial applications (Chen et al., 2016).

4. Enzymatic Synthesis Studies

This compound is also significant in enzymatic synthesis. Studies have explored its use in lipase-catalyzed regioselective reactions for preparing optically pure regioisomers, which are crucial in pharmaceutical and chemical industries (Kao & Tsai, 2016).

5. Photolysis Studies

Research has been conducted on the photolysis of similar compounds under natural sunlight conditions. These studies provide insights into the environmental impact and degradation pathways of such chemicals (d'Anna et al., 2005).

6. Catalytic Activity Studies

The compound's derivatives have been studied for their potential in catalytic activities. For instance, research on MgNiCuAl layered double hydroxide (LDH) precursors, which include similar structural elements, demonstrates their utility in various catalytic conversions (Meloni et al., 2008).

Propiedades

IUPAC Name |

methyl 4-methyl-2-(trifluoromethyl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-5(2)4-6(7(12)13-3)8(9,10)11/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUSSNKIGVFWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)